N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a complex organic molecule featuring:
- A cyclohepta[b]thiophene core substituted with a cyano group at position 2.
- A quinoline-4-carboxamide moiety with a methyl group at position 6 and a 4-(propan-2-yl)phenyl group at position 2.
This structural combination confers unique electronic, steric, and solubility properties, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3OS/c1-18(2)20-10-12-21(13-11-20)27-16-24(23-15-19(3)9-14-26(23)32-27)29(34)33-30-25(17-31)22-7-5-4-6-8-28(22)35-30/h9-16,18H,4-8H2,1-3H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFZGNSIVLGKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C4=C(S3)CCCCC4)C#N)C5=CC=C(C=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105921 | |
| Record name | N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-28-4 | |
| Record name | N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include a quinoline derivative, an isopropylphenyl compound, and a cycloheptathiene derivative. The reactions may involve:
Nucleophilic substitution: to introduce the cyano group.
Cyclization reactions: to form the cycloheptathiene ring.
Amidation reactions: to attach the carboxamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to speed up the reactions.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
The target compound shares structural motifs with several analogs, primarily through its cyclohepta[b]thiophene core and carboxamide functionalities. Below is a detailed analysis of its differentiation from key analogs:
Structural and Functional Group Variations
Compound A : N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide
- Key Differences: Replaces the quinoline moiety with a nitro-substituted thiophene.
- Nitro groups enhance electrophilicity but may increase toxicity .
Compound B : N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
- Key Differences: Features a chromene-derived carboxamide instead of quinoline and a carbamoyl group instead of cyano.
- The carbamoyl group may enhance metabolic stability compared to the cyano group .
Compound C : N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
- Key Differences : Replaces the cyclohepta[b]thiophene core with a thiazole-thiophene hybrid.
- Impact : The thiazole ring introduces nitrogen-based basicity, altering pH-dependent solubility. The nitro-thiophene group may confer redox activity absent in the target compound .
Key Observations:
- Cyano Group: Common in cyclohepta[b]thiophene derivatives, it enhances electrophilicity and metabolic resistance but may reduce solubility.
- Quinoline Moiety: Unique to the target compound, this group likely improves DNA/protein interaction via intercalation or planar stacking, a feature absent in thiophene or chromene analogs .
- 4-(Propan-2-yl)phenyl Group : This lipophilic substituent may enhance membrane permeability compared to smaller groups (e.g., acetamide in Compound A).
Physicochemical Properties
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a complex heterocyclic compound with potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique arrangement of thiophene and quinoline moieties that contribute to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Anticancer Activity : Studies have shown that related heterocyclic compounds can induce apoptosis in cancer cells through the intrinsic pathway. For instance, SK228, a compound in the same family, has been reported to promote cytochrome c release and caspase activation in tumor cell lines such as A549 and CL15 .
- Inhibition of Metastasis : The compound may disrupt pathways involved in cell invasion and migration, notably through the FAK/Paxillin pathway. This mechanism is crucial for preventing metastasis in highly aggressive tumors .
- DNA Interaction : Evidence suggests that similar compounds can intercalate into DNA, forming adducts that may lead to cytotoxic effects. This property is particularly relevant for compounds targeting rapidly dividing cells, such as those found in tumors .
Anticancer Efficacy
The following table summarizes the biological activity data of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| SK228 | A549 | 0.20 - 2.58 | Apoptosis induction |
| Compound A | MDA-MB-231 | 11 | Tyrosine kinase inhibition |
| Compound B | LNCaP | 48 | DNA intercalation |
Case Studies
- Study on SK228 : In vitro studies demonstrated that SK228 significantly reduced cell viability in lung cancer cell lines through apoptosis induction mechanisms. The study utilized Western Blot analysis to confirm the activation of caspases involved in programmed cell death .
- Inhibition of Tumor Growth : Another study focusing on a derivative of this compound showed promising results in vivo, where it inhibited tumor growth in mouse models of breast cancer. The mechanism was attributed to its ability to inhibit key signaling pathways involved in tumor progression .
- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies indicate favorable absorption characteristics and low toxicity profiles in non-cancerous cell lines (e.g., VERO cells), suggesting potential for therapeutic use with minimal side effects .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires careful control of reaction conditions, including temperature, solvent choice (e.g., ethanol for reflux), and catalysts (e.g., piperidine for condensation steps). Purification methods like recrystallization from ethanol are essential to achieve >95% purity. Intermediate characterization via TLC ensures reaction progression .
Q. How can NMR and mass spectrometry (MS) be used to confirm structural integrity?
1H/13C NMR should confirm aromatic proton environments (e.g., quinoline protons at δ 7.5–8.5 ppm) and substituent integration (e.g., methyl groups at δ 2.1–2.9 ppm). High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ with <2 ppm error). For example, similar quinoline derivatives show diagnostic fragmentation patterns in MS spectra .
Q. What factors influence the compound’s stability during storage?
Stability is affected by moisture, light, and temperature. Store in airtight containers under inert gas (N2/Ar) at –20°C in dark conditions. Pre-formulation studies (e.g., accelerated stability testing at 40°C/75% RH) can identify degradation pathways. Solubility in DMSO or ethanol should be confirmed empirically to avoid precipitation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using analogs with modified substituents?
Replace the cyclohepta[b]thiophen-2-yl group with tetrahydrobenzo[b]thiophene (, Table 1) or vary the quinoline 4-carboxamide moiety. Test analogs in target-specific assays (e.g., kinase inhibition). Computational docking (e.g., AutoDock Vina) predicts binding affinity changes, while IC50 comparisons reveal potency trends .
Q. What computational strategies predict metabolic liabilities in this compound?
Use in silico tools like Schrödinger’s ADMET Predictor or GLORYx to identify aldehyde oxidase (AO) or cytochrome P450 oxidation sites. Quantum mechanical calculations (e.g., DFT) model electron densities at reactive centers. Validate predictions with in vitro microsomal assays (human liver S9 fraction + NADPH) .
Q. How to resolve contradictions in reported biological activity across studies?
Orthogonal assays (e.g., SPR vs. cell-based assays) clarify target engagement. Control for batch-to-batch purity variations via HPLC-UV/ELSD. For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays—standardize assay conditions (e.g., 1 mM ATP) .
Q. What experimental approaches assess metabolic stability in preclinical models?
Conduct hepatocyte incubations (rat/human) with LC-MS/MS quantification of parent compound depletion. Calculate intrinsic clearance (CLint) using the in vitro half-life method. Compare with positive controls (e.g., verapamil for CYP3A4 liability). Metabolite ID via HRMS/MS pinpoints oxidation or glucuronidation sites .
Q. How to evaluate polymorphism and its impact on bioavailability?
Screen crystalline forms via XRPD and thermal analysis (DSC/TGA). Solvent-drop grinding in 12 solvents identifies stable polymorphs. Dissolution testing in biorelevant media (FaSSIF/FeSSIF) correlates polymorph solubility with in vivo performance. For hygroscopic forms, dynamic vapor sorption (DVS) assesses moisture-induced phase changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
